molecular formula C14H10N2O2 B3034749 2-(3-Cyano-phenyl)-nicotinic acid methyl ester CAS No. 218138-59-1

2-(3-Cyano-phenyl)-nicotinic acid methyl ester

Cat. No.: B3034749
CAS No.: 218138-59-1
M. Wt: 238.24 g/mol
InChI Key: MOHNVBZYRNYGJX-UHFFFAOYSA-N
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Description

2-(3-Cyano-phenyl)-nicotinic acid methyl ester is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and organoboron reagents.

Mode of Action

The mode of action of 2-(3-Cyano-phenyl)-nicotinic acid methyl ester is likely related to its potential role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may undergo oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation may also occur with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that suzuki–miyaura cross-coupling reactions, in which this compound may participate, are widely applied in carbon–carbon bond-forming reactions . These reactions are crucial for the synthesis of a wide range of organic compounds.

Pharmacokinetics

It is known that boronic acids and their esters, which this compound may be related to, are only marginally stable in water . This could potentially impact the bioavailability of the compound.

Result of Action

It is known that compounds involved in suzuki–miyaura cross-coupling reactions can contribute to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by the presence of water, as boronic acids and their esters are known to be only marginally stable in water . Additionally, the compound’s participation in Suzuki–Miyaura cross-coupling reactions suggests that its action and efficacy may be influenced by the presence of palladium catalysts and organoboron reagents .

Safety and Hazards

Boronic acids and their esters, including “2-(3-Cyano-phenyl)-nicotinic acid methyl ester”, are only marginally stable in water . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Future Directions

The future directions for this compound could involve further development of the protodeboronation process . This could potentially expand the scope of boron chemistry and provide more stable and efficient methods for the synthesis of boronic esters .

Properties

IUPAC Name

methyl 2-(3-cyanophenyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-18-14(17)12-6-3-7-16-13(12)11-5-2-4-10(8-11)9-15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHNVBZYRNYGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-bromonicotinate (2.0 g, 9.3 mmol) and 3-cyanophenylboronic acid (2.7 g, 18.4 mmol) were combined in 190 mL benzene. Sodium carbonate (19 mL of a 2 M aqueous solution), tetrabutylammonium bromide (152 mg, 0.5 mmol), and bis(triphenylphosphine)palladium(II) chloride (325 mg, 0.5 mmol) were added. The entire mixture was evacuated to remove dissolved gasses, then placed under argon. The reaction was refluxed for 14 hours, diluted with water and EtOAc, separated, dried over Na2SO4, filtered, and evaporated. The resulting yellow solid was chromatographed on silica gel (30% EtOAc/hexanes) to yield a light yellow solid (1.70 g, 77%). 1H NMR (CDCl3): δ8.81 (dd, 1H, J=4.8, J′=1.8), 8.23 (dd, 1H, J=8.0, J′=1.9), 7.85 (s, 1H), 7.73 (m, 2H), 7.55 (t, 1H, J=7.7), 7.43 (m, 1H), 3.76 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
152 mg
Type
catalyst
Reaction Step Three
Quantity
325 mg
Type
catalyst
Reaction Step Three
Quantity
190 mL
Type
solvent
Reaction Step Four
Name
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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